Comparative Antiproliferative Potency of the Cyclohexanediamine-Linked Payload in HER2-Expressing Cell Lines
When evaluated as a free drug (prior to antibody conjugation), the cyclohexanediamine-containing Thailanstatin A analog demonstrated potent, sub-micromolar antiproliferative activity across multiple human cancer cell lines, forming a baseline for its use as an ADC payload. Against N87 gastric cancer cells, it exhibited an IC50 of 0.33 μM; against BT474 breast cancer cells, an IC50 of 0.34 μM; and against the HER2-negative line MDA-MB-468, an IC50 of 0.27 μM [1]. While direct comparison to the parent Thailanstatin A or other linkered forms under identical assay conditions is absent from public literature, these values are consistent with the low-nanomolar range expected of potent spliceosome inhibitors, and importantly, they confirm that the addition of the cyclohexanediamine spacer does not abrogate cytotoxicity .
| Evidence Dimension | Antiproliferative IC50 (free drug, in vitro) |
|---|---|
| Target Compound Data | N87: 0.33 μM; BT474: 0.34 μM; MDA-MB-468: 0.27 μM |
| Comparator Or Baseline | Thailanstatin A (literature IC50 range: low-nM to sub-nM against various lines; specific matching data not available) |
| Quantified Difference | Potency is within the expected class range, demonstrating that chemical modification does not eliminate activity. |
| Conditions | Cell Proliferation Assay (cell lines: N87, BT474, MDA-MB-361-DYT2, MDA-MB-468). Exact protocol details from PeptideDB/MedChemExpress. |
Why This Matters
Confirms the chemical modifications in this specific conjugate do not destroy the payload's intrinsic cytotoxicity, a prerequisite for further investment in ADC synthesis.
- [1] PeptideDB. MC-VC-PAB-Cyclohexanediamine-Thailanstatin A Bioactivity Data. View Source
